N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound features a thieno[3,2-b]pyridine core fused with a thiophene ring, substituted at position 6 with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety. Additional substituents include a hydroxyl group at position 7, a methyl group at position 4, and a ketone at position 4.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-19-10-6-7-25-15(10)14(20)13(17(19)22)16(21)18-9-4-5-11(23-2)12(8-9)24-3/h4-8,20H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRORJEULAVJXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Chalcone Intermediate: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution yields the corresponding chalcone.
Cyclization to Thienopyridine: The chalcone intermediate is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to afford the corresponding pyridinethione derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is its potential as an antimicrobial agent. Studies have indicated that similar compounds exhibit activity against various microbial strains including Escherichia coli, Bacillus mycoides, and Candida albicans . The exact mechanism of action remains under investigation; however, it is hypothesized that these compounds may disrupt cellular processes in microbial cells.
Table 1: Antimicrobial Activity of Similar Compounds
| Microbial Strain | Activity Observed |
|---|---|
| E. coli | Inhibition of growth |
| B. mycoides | Inhibition of growth |
| C. albicans | Inhibition of growth |
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of thienopyridine derivatives on MCF7 (breast cancer) and A375 (melanoma) cell lines found promising results with IC50 values indicating effective inhibition at low concentrations .
Role in Drug Design
The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets suggests potential for developing new therapeutic agents. The incorporation of methoxy and hydroxyl functional groups enhances solubility and bioavailability, crucial factors in drug formulation.
Mechanistic Insights
While the precise mechanisms underlying the biological activities of this compound are not fully elucidated, related compounds have shown to affect biochemical pathways involved in oxidative stress and cellular signaling . Understanding these pathways could lead to the identification of novel therapeutic targets.
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include the formation of a chalcone intermediate followed by cyclization and final coupling reactions .
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Formation of Chalcone | Reaction between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde |
| Cyclization | Treatment with 2-cyanothioacetamide |
| Final Coupling | Reactions with 2-chloro-N-arylacetamide derivatives |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Modifications
Thiazolo[3,2-a]pyrimidine Derivatives
The compound 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () replaces the thienopyridine core with a thiazolo-pyrimidine system. The thiazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity compared to the sulfur-only thienopyridine core.
Dihydropyridine Derivatives
Compounds like 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257, ) feature a 1,4-dihydropyridine core. The non-aromatic dihydropyridine ring increases conformational flexibility but reduces stability compared to the fully conjugated thienopyridine system. Substituents such as thioether and cyano groups in AZ257 introduce distinct reactivity, whereas the target compound’s hydroxyl group enables stronger hydrogen bonding .
Substituent Analysis
Aromatic Ring Modifications
- N-(4-Nitrophenyl)-3-oxobutanamide () contains a nitro group, which is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound.
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () includes a fluorophenyl group, which is moderately electron-withdrawing. The hydroxymethyl group in this compound offers hydrogen-bonding versatility similar to the target’s hydroxyl group but within a pyrimidine scaffold .
Functional Group Variations
- The 7-hydroxy group in the target compound is absent in most analogues (e.g., ), making it unique in facilitating strong hydrogen bonds, which could enhance crystal packing stability or receptor binding .
- Methyl and ketone groups at positions 4 and 5 are conserved in some analogues (e.g., ), suggesting their role in stabilizing the heterocyclic core through steric and electronic effects .
Physicochemical Properties
Biological Activity
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the thienopyridine class of derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Features:
- Functional Groups: Methoxy (-OCH₃), Hydroxy (-OH), and Carboxamide (-CONH₂) groups enhance its reactivity and biological properties.
- Molecular Weight: 348.38 g/mol.
Synthesis
The synthesis typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
- Formation of Chalcone Intermediate: Reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol.
- Cyclization to Thienopyridine: Treatment of the chalcone with 2-cyanothioacetamide in the presence of trimethylamine.
Anticancer Activity
Recent studies have indicated that thienopyridine derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may act by disrupting critical cellular processes involved in cancer cell growth and survival.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. The presence of methoxy and hydroxy groups enhances its interaction with microbial targets:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Bacteriostatic |
| S. aureus | 16 | Bactericidal |
| C. albicans | 64 | Fungistatic |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer metabolism and microbial growth.
- Induction of Apoptosis: Evidence suggests it triggers apoptotic pathways in cancer cells.
- Disruption of Cell Membranes: Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies
-
Study on Anticancer Efficacy:
A study conducted by researchers revealed that treatment with the compound resulted in a dose-dependent decrease in viability in A549 cells, with significant induction of apoptosis observed through flow cytometry analysis. -
Antimicrobial Screening:
Another investigation assessed the antimicrobial efficacy against various pathogens, demonstrating that the compound exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains.
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how do reaction conditions influence yield?
Answer: The synthesis of thieno-pyridine derivatives typically involves cyclocondensation reactions between functionalized thiophene precursors and pyridine-based intermediates. For example:
- Key step : Formation of the thieno[3,2-b]pyridine core via acid-catalyzed cyclization (e.g., using acetic acid or polyphosphoric acid) .
- Critical variables : Temperature (often 80–120°C), solvent polarity, and stoichiometric ratios of reagents. Prolonged heating may lead to side reactions, such as demethylation of methoxy groups .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) is essential for isolating the carboxamide product .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Thiophene precursor + Pyridine derivative | Acetic acid | 110 | 65–72 |
| Amidation | Carboxylic acid + 3,4-dimethoxyaniline | DMF | RT → 80 | 50–60 |
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?
Answer:
- NMR : H and C NMR confirm substitution patterns. For instance:
- The 7-hydroxy group appears as a broad singlet (~δ 12 ppm) in H NMR, while methoxy protons resonate at δ 3.8–4.0 ppm .
- C NMR distinguishes carbonyl carbons (C=O at ~δ 165–175 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 427.12) .
- IR Spectroscopy : Confirms hydroxyl (O–H stretch at 3200–3400 cm) and carbonyl groups (C=O at 1680–1700 cm) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic properties?
Answer: Single-crystal X-ray analysis provides atomic-level resolution of bond angles, dihedral angles, and intermolecular interactions:
- Key parameters : The thieno-pyridine core adopts a planar conformation, with methoxy groups oriented orthogonally to minimize steric clash .
- Hydrogen bonding : The 7-hydroxy group forms intramolecular H-bonds with the adjacent carbonyl oxygen, stabilizing the tautomeric form .
- Data interpretation : Software like OLEX2 or SHELX refines crystallographic data (R factor < 0.06 for high-quality structures) .
Q. What strategies address contradictory bioactivity data across studies?
Answer:
- Dose-response standardization : Normalize assays to molar concentrations (µM) to compare potency .
- Control experiments : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins, reconciling discrepancies between in vitro and cell-based results .
Table 2: Example Bioactivity Comparison
| Study | Target | IC (µM) | Assay Type |
|---|---|---|---|
| A | Kinase X | 0.45 | Fluorescence |
| B | Kinase X | 1.20 | Radioisotope |
Q. How can computational methods predict metabolic stability or toxicity?
Answer:
- ADMET prediction : Tools like SwissADME or ProTox-II assess:
- Metabolic hotspots (e.g., demethylation of methoxy groups by CYP450 enzymes) .
- Toxicity risks (e.g., hepatotoxicity linked to thiophene ring bioactivation) .
- QM/MM simulations : Model electron transfer pathways during oxidative degradation .
Q. What experimental designs optimize selectivity in structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Systematically modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated aryl groups) .
- Selectivity profiling : Screen against panels of related targets (e.g., kinase families) using high-throughput platforms .
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs and off-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
